molecular formula C18H20N2O2 B2760555 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034432-92-1

4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2760555
CAS No.: 2034432-92-1
M. Wt: 296.37
InChI Key: NNZMMQDTKIDIJN-UHFFFAOYSA-N
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Description

4-{[1-(2-Methylbenzoyl)piperidin-3-yl]oxy}pyridine is a chemical compound of significant interest in early-stage pharmacological and epigenetic research. Its core structure is closely related to a class of potent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that regulates gene expression by modifying histone proteins . Research indicates that small molecules featuring the 3-(piperidin-4-ylmethoxy)pyridine pharmacophore can act as potent, competitive inhibitors of LSD1, with some analogues demonstrating Ki values in the nanomolar range and high selectivity over related enzymes like monoamine oxidase A and B . By inhibiting LSD1, these compounds can increase cellular levels of methylated histone H3 lysine 4 (H3K4me2), an important biomarker for active gene transcription . This mechanism has been explored as a potential therapeutic strategy for targeting certain cancers, including acute leukemias with MLL gene rearrangements and some solid tumors, where these inhibitors have shown strong anti-proliferative effects on malignant cells with negligible impact on normal cells . The structural design of this compound, incorporating a stable pyridine core and a basic piperidine group, is intended to facilitate reversible, high-affinity binding to the enzyme's active site, making it a valuable chemical probe for investigating epigenetics and cancer biology . This product is exclusively intended for research purposes in a controlled laboratory environment. It is not designed for human therapeutic or diagnostic applications, nor for any veterinary use.

Properties

IUPAC Name

(2-methylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-5-2-3-7-17(14)18(21)20-12-4-6-16(13-20)22-15-8-10-19-11-9-15/h2-3,5,7-11,16H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMMQDTKIDIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

    Introduction of the Tolyl Group: The tolyl group is attached through Friedel-Crafts acylation, where an acyl chloride reacts with a toluene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives depending on the substituent introduced.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
This compound (Target) C₁₉H₂₀N₂O₂ 308.38 2-Methylbenzoyl, pyridine-4-oxy Not reported Hypothesized CNS receptor modulation
SR140333 () C₃₄H₄₀ClN₃O₂ 590.15 3,4-Dichlorophenyl, isopropoxyphenylacetyl Not reported Neurokinin-1 receptor antagonist
2-Methyl-3-({[3'-(piperidin-4-yl)[1,1'-biphenyl]-4-yl]oxy}methyl)pyridine () C₂₄H₂₆N₂O 358.48 Biphenyl, piperidin-4-yl, methylpyridine Not reported Potential GPCR ligand
4-[3-({[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]oxy}methyl)-1,2,4-oxadiazol-5-yl]pyridine () C₂₂H₂₄N₄O₅ 424.46 2,4-Dimethoxybenzoyl, 1,2,4-oxadiazole Not reported Screening compound for kinase inhibition

Key Observations :

  • However, the dimethoxybenzoyl substituent in ’s compound introduces hydrogen-bonding capabilities, which may favor kinase interactions .
  • Molecular Weight : The target compound (308.38 g/mol) is smaller than ’s biphenyl analog (358.48 g/mol), suggesting better pharmacokinetic properties for CNS targets .

Pharmacological and Functional Comparisons

SR140333 ()

SR140333 is a neurokinin-1 (NK1) receptor antagonist with a 3,4-dichlorophenyl group and isopropoxyphenylacetyl moiety. Its bulky substituents likely enhance receptor binding affinity but reduce metabolic stability compared to the target compound’s simpler 2-methylbenzoyl group .

Biphenyl-Pyridine Hybrid ()

In contrast, the target compound’s pyridine-4-oxy group may favor interactions with polar residues in enzyme active sites .

Oxadiazole Derivative ()

The 1,2,4-oxadiazole ring in this analog introduces rigidity and electron-deficient character, which is advantageous for kinase inhibition.

Spectroscopic and Analytical Data

While specific data for the target compound are unavailable, provides insights into analogous compounds:

  • IR Spectroscopy : Acylated piperidines exhibit strong C=O stretches near 1680–1700 cm⁻¹, while pyridine rings show C=N stretches around 1600 cm⁻¹ .
  • 1H NMR : The 2-methylbenzoyl group’s methyl protons resonate as a singlet near δ 2.5 ppm. Piperidine protons adjacent to the ether oxygen (C3) typically appear as multiplets between δ 3.0–4.0 ppm .

Q & A

Advanced Research Question

  • Docking Studies : Tools like AutoDock Vina evaluate binding poses and affinity scores (e.g., pyridine-iron interactions in CYP1B1’s heme domain) .
  • DFT Calculations : Assess charge transfer and donor-acceptor interactions (e.g., pyridine’s role in corrosion inhibition via metal surface adsorption) .
  • MD Simulations : Track stability of ligand-protein complexes over time (e.g., plasmatic stability of 4a in rats) .
    Validation : Correlation between computed Gibbs free energy (ΔG) and experimental IC₅₀ values validates predictive accuracy .

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid environmental release .
  • Storage : Sealed containers in dry, ventilated areas away from ignition sources .
    Emergency Measures : Immediate rinsing with water (15+ minutes for skin/eyes) and medical consultation for ingestion .

How does the compound’s stability in biological systems impact its therapeutic potential?

Advanced Research Question

  • Metabolic Stability : Subcutaneous injection of 4a in rats showed sustained plasmatic concentration over 24 hours, suggesting slow hepatic clearance .
  • Enzymatic Degradation : Resistance to CYP3A4-mediated metabolism due to steric hindrance from the 2-methylbenzoyl group .
  • Formulation Strategies : Co-solvents (e.g., PEG 400) enhance aqueous solubility without compromising stability .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question

  • Matrix Effects : Co-eluting biomolecules in plasma or tissue homogenates require SPE or LLE purification .
  • Detection Limits : LC-MS/MS with MRM mode achieves sub-ng/mL sensitivity, critical for pharmacokinetic studies .
  • Column Selection : C18 columns with 1.7 µm particles (UPLC) resolve peaks efficiently .

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